Cifea Displays ~720‑Fold Higher Affinity for MT2 than for MT1 – Unmatched by Comparator Agonists
Cifea exhibits a pKi of 10.9 at the human MT2 receptor and a pKi of 8.04 at the human MT1 receptor, translating to an MT2/MT1 selectivity ratio of approximately 724‑fold [1]. In contrast, the endogenous agonist melatonin shows a slight preference for MT1 (pKi MT1 10.09, MT2 9.42; ~0.2‑fold MT2 selectivity) [2], while the clinically used agent ramelteon is also MT1‑preferring (pKi MT1 10.85, MT2 9.95; ~0.13‑fold) [2]. Among MT2‑preferring tool compounds, IIK7 achieves only ~100‑fold selectivity (pKi MT1 8.3, MT2 10.3) [3], and UCM765 reaches ~62‑fold (pKi MT1 8.38, MT2 10.17) [2].
| Evidence Dimension | Binding affinity (pKi) and selectivity ratio (MT2 vs. MT1) |
|---|---|
| Target Compound Data | MT2 pKi = 10.9; MT1 pKi = 8.04; Selectivity ~724‑fold |
| Comparator Or Baseline | Melatonin: MT1 pKi 10.09, MT2 9.42 (~0.2‑fold); Ramelteon: MT1 pKi 10.85, MT2 9.95 (~0.13‑fold); IIK7: MT1 pKi 8.3, MT2 10.3 (~100‑fold); UCM765: MT1 pKi 8.38, MT2 10.17 (~62‑fold) |
| Quantified Difference | Cifea provides 7.2× greater selectivity than IIK7, 11.7× greater than UCM765, and >3,600‑fold higher selectivity than ramelteon. |
| Conditions | Radioligand displacement using [125I]-2-iodomelatonin on CHO cells stably expressing human MT1 or MT2 receptors. |
Why This Matters
The exceptional MT2 selectivity of Cifea enables unambiguous assignment of MT2‑mediated effects in pharmacological studies, avoiding confounding MT1 activation that occurs with non‑selective comparators.
- [1] IUPHAR/BPS Guide to Pharmacology. CIFEA ligand activity charts. MT2 pKi = 10.9, MT1 pKi = 8.04. View Source
- [2] Hardeland R. Melatonin and synthetic melatonergic agonists: actions and metabolism in the central nervous system. Cent Nerv Syst Agents Med Chem. 2012;12(3):194-209. Table 3. DOI: 10.2174/187152412802430129. PMC3377831. View Source
- [3] ArrestinDB. IIK7 bioactivities. MT1 pKi = 8.3, MT2 pKi = 10.3. View Source
